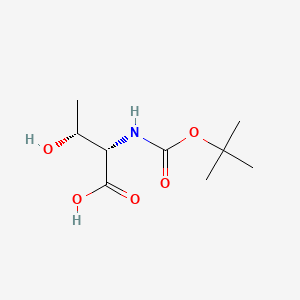
Boc-L-threonine
Overview
Description
Boc-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-L-Threonine is a commonly used Boc protected amino acid, and its side chain is blocked by a Bzl group, so it is often used in the synthesis of peptides .
Synthesis Analysis
The synthesis of Boc-L-threonine involves the use of protecting groups, which play a pivotal role in the synthesis of multifunctional targets . The conversion to tert-butyl carbamate is generally the first option due to the attractive properties of the resulting Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .Molecular Structure Analysis
The molecular formula of Boc-L-threonine is C9H17NO5 . It is a Boc protected amino acid with a side chain blocked by a Bzl group .Chemical Reactions Analysis
Boc-L-threonine participates in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er (OTf) 3 catalyst . It also involves dual protection of amino functions .Physical And Chemical Properties Analysis
Boc-L-threonine has a molecular weight of 219.24 and a density of 1.2470 . Its melting point is 80-82°C . The specific rotation is -8.5 º (c=1, acetic acid) . It appears as a white amorphous powder .Scientific Research Applications
Peptide Synthesis
Boc-Thr-OH is widely used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amino group during the synthesis process .
Synthesis of 2,3-Unsaturated Glycosides
Boc-Thr-OH participates in the synthesis of 2,3-unsaturated glycosides . This involves a reaction with per-O-acetylated glucal in the presence of a catalyst .
Microwave-Assisted Solid-Phase Synthesis
Boc-Thr-OH is used as an isodipeptide building block in microwave-assisted solid-phase synthesis of difficult sequence-containing peptides . This method significantly reduces the synthesis time compared to traditional methods .
Production of β-Hydroxy-α-Amino Acids
Threonine aldolases, which use Boc-Thr-OH as a substrate, are powerful tools for catalyzing carbon–carbon bond formations in synthetic organic chemistry . This enables an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .
Production of Essential Amino Acid L-Threonine
Boc-Thr-OH plays a crucial role in the production of the essential amino acid L-threonine . L-threonine is one of the most important amino acids used almost exclusively in the feed industry .
Synthesis of Pharmaceuticals
The chiral β-hydroxy-α-amino acid products resulting from the use of threonine aldolases are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative, or L-threo-3,4-dihydroxyphenylserine .
Mechanism of Action
Target of Action
Boc-L-threonine, also known as Boc-Thr-OH, is primarily a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary targets of Boc-L-threonine are therefore amines, particularly in the context of peptide synthesis .
Mode of Action
Boc-L-threonine acts by protecting amines during organic synthesis . The Boc group shields the amine from reacting with other compounds in the mixture, allowing for selective reactions to occur . The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-L-threonine is involved in the synthesis of non-proteinogenic β-hydroxy-α-amino acids via reaction with per-O-acetylated glucal in the presence of an Er(OTf)3 catalyst . In the context of threonine catabolism, it is converted to α-ketobutyrate and ammonia, which is presumably involved in the first step of the biosynthesis of L-isoleucine .
Pharmacokinetics
Its adme properties would likely depend on the specific context in which it is used, including the other compounds present in the reaction mixture and the conditions of the reaction .
Result of Action
The primary result of Boc-L-threonine’s action is the protection of amines during organic synthesis, allowing for selective reactions to occur . This can facilitate the synthesis of complex organic compounds, including peptides and non-proteinogenic amino acids .
Action Environment
The action of Boc-L-threonine is influenced by various environmental factors. For instance, the efficiency of its reaction with amines can be affected by the pH of the solution, the temperature, and the presence of other compounds . Furthermore, the stability of Boc-L-threonine can be affected by storage conditions. It is typically stored at -20°C to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-threonine | |
CAS RN |
2592-18-9, 86748-77-8 | |
| Record name | N-tert-Butoxycarbonyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-butyloxycarbonyl)-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Boc-Thr-OH used in peptide synthesis?
A: Boc-Thr-OH serves as a building block for creating peptides, which are chains of amino acids. The "Boc" group (tert-butoxycarbonyl) is a protecting group that temporarily masks the amine group of threonine, preventing unwanted side reactions during peptide synthesis [, ].
Q2: How is the Boc protecting group removed after peptide synthesis?
A: The Boc group can be removed under acidic conditions, commonly using trifluoroacetic acid (TFA) []. This deprotection step reveals the free amine group of threonine, allowing it to participate in further reactions to form the desired peptide sequence.
Q3: Can Boc-Thr-OH be used to introduce phosphorylated threonine residues into peptides?
A: Yes, a research paper details a method using Boc-Thr(PO3Ph2)-OH, a derivative of Boc-Thr-OH, to efficiently incorporate phosphorylated threonine residues into peptides using standard solid-phase peptide synthesis techniques [].
Q4: Has Boc-Thr-OH been used in the synthesis of complex natural products?
A: Research demonstrates the successful synthesis of Actinomycin D, a complex natural product with antibiotic and antitumor properties, utilizing Boc-Thr-OH as one of the building blocks []. This highlights the versatility of Boc-Thr-OH in synthesizing complex molecules.
Q5: Are there alternative protecting groups for the hydroxyl group of threonine during peptide synthesis?
A: Yes, research explored the use of a cyclohexyl (Chx) group as a new hydroxy-protecting group for serine and threonine in peptide synthesis []. This group exhibits stability under various reaction conditions and can be selectively removed, offering an alternative to traditional protecting groups.
Q6: Can Boc-Thr-OH be used to synthesize molecules with potential biological activity?
A: Research describes the synthesis of threonine-allyl-ester (TAE) and an amide of gallic acid derivative (AGA) starting from Boc-L-Threonine []. These compounds exhibited promising antiviral activity against the hepatitis C virus (HCV) in vitro, indicating the potential of Boc-Thr-OH as a starting material for developing bioactive molecules.
Q7: Has Boc-Thr-OH been employed in the development of anticancer agents?
A: Researchers have designed and synthesized novel open-chain analogues of Antimycin A3, a known anticancer agent, using Boc-L-threonine as the starting material []. These analogues exhibited greater anticancer activity against colorectal cancer cells (HCT-116) compared to the parent compound, demonstrating the potential of utilizing Boc-Thr-OH in developing novel anticancer therapies.
Q8: What is the role of Boc-Thr-OH in synthesizing Didemnin A?
A: Didemnin A, a marine natural product with antitumor, antiviral, and immunosuppressant activities, can be synthesized using Boc-Thr-OH as a key building block []. This highlights the applicability of Boc-Thr-OH in accessing complex natural products with significant therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3430782.png)


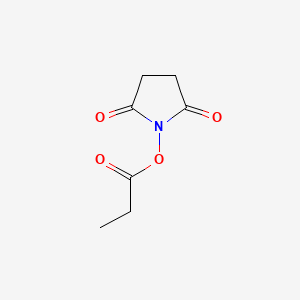


![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3430820.png)


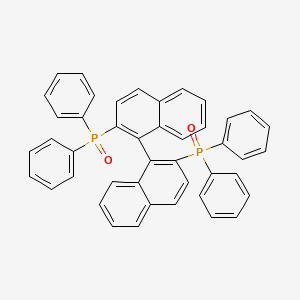
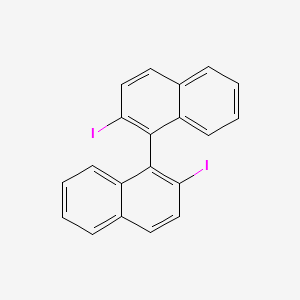
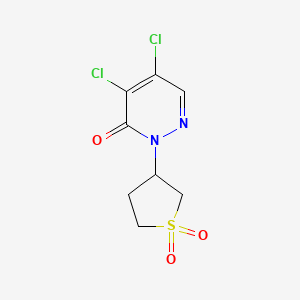

![2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B3430874.png)